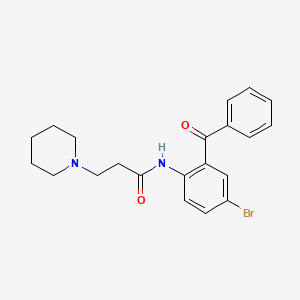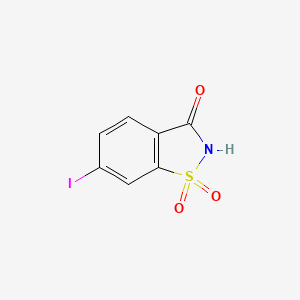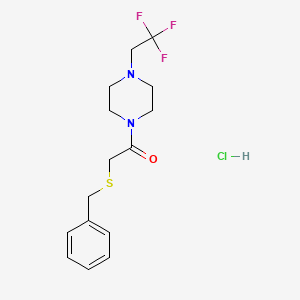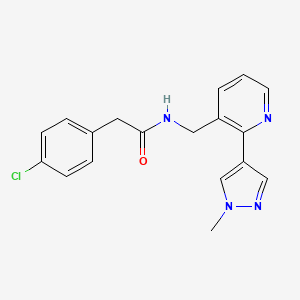
4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1-methyl-1H-pyrazol-4-yl group, which is a type of pyrazole. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They are known for their diverse biological activities and are used as scaffolds in drug development .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups, including two sulfonyl groups attached to a 1,4-diazepane ring and a morpholine ring. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Compounds containing the 1-methyl-1H-pyrazol-4-yl sulfonyl structure have been synthesized and studied for their potential biological activities. For instance, the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrazolo[3,4-c]quinolines, which includes the formation of 1-(1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione intermediates, has been reported. These compounds have shown potent inhibitory activity against caspase-3, suggesting their relevance in apoptosis-related research (Kravchenko et al., 2005).
Chemical Synthesis and Reactions
- Research has also focused on the synthesis of optically pure cyclopropanes and other compounds via reactions involving sulfonyl pyrazolines. These reactions include 1,3-dipolar cycloaddition of diazoalkanes and subsequent transformations, which are important in the field of organic synthesis (Cruz Cruz et al., 2009).
Novel Compound Synthesis
- Another area of research involves the synthesis of novel N-heteroaryl amidines through reactions of highly electrophilic azides with cyclic ketones and cycloaliphatic amines. This includes the use of sulfonyl azides, highlighting the versatility of sulfonyl groups in synthetic chemistry (Efimov et al., 2016).
Drug Discovery and Protozoan Parasites
- In drug discovery, analogs of the compound have been tested against protozoal species like T. cruzi and Leishmania major. These studies aim to find potent proliferation inhibitors for pathogens, indicating the compound's potential in developing new treatments for tropical diseases (Devine et al., 2015).
Structural Studies
- Structural studies of derivatives of 4-fluoro-5-sulfonylisoquinoline have been conducted. These studies, which involve X-ray crystallography, are crucial for understanding the structural aspects of such compounds, which can influence their reactivity and biological activity (Ohba et al., 2012).
Synthesis of Pyrazoles
- Research on the synthesis of 3H-pyrazoles from methyl and p-tolyl phenylethynyl sulfones and their transformations highlights the importance of these compounds in synthetic organic chemistry, further demonstrating the diverse applications of sulfonyl-containing compounds (Vasin et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O5S2/c1-15-12-13(11-14-15)24(19,20)16-3-2-4-17(6-5-16)25(21,22)18-7-9-23-10-8-18/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURMLEPAGYRQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)
![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)
![ethyl 6-methyl-4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2636767.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2636768.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)
![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)






